Ethyl 4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the amino group could be introduced via a nucleophilic substitution reaction, while the pyridazine ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, a six-membered ring with two nitrogen atoms, would likely be a key feature of this structure .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions, thanks to its multiple functional groups. For example, the amino group could act as a nucleophile in substitution reactions, while the carboxylate group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylate and the ether could make this compound soluble in polar solvents .Scientific Research Applications
Model Compound Synthesis
One notable application involves its role as a model compound in the synthesis and characterization of biochemical cofactors, such as the lysine tyrosyl quinone (LTQ) cofactor of lysyl oxidase (LOX). This research aids in understanding the biochemical pathways and mechanisms of enzyme function, which is crucial for developing therapeutic agents targeting related disorders (Mure, Wang, & Klinman, 2003).
Synthetic Studies and Structural Assignments
Additionally, the compound has been utilized in synthetic studies aiming at structural assignments and the development of synthetic methodologies. For instance, research into regioselective routes to pyrazole-5-carboxylates has been enriched by employing this compound, contributing to the wider field of heterocyclic chemistry and offering new pathways for synthesizing potentially biologically active molecules (Ashton & Doss, 1993).
Antimicrobial Activity
In the realm of pharmacology, derivatives of this compound have shown promising results as antimicrobial agents. The synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, for instance, has demonstrated significant antimicrobial activity, highlighting the potential for developing new antibiotics or disinfectants based on modifications of this compound (Sarvaiya, Gulati, & Patel, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[2-(4-butylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-3-5-9-18-12-14-19(15-13-18)26-22(29)17-33-21-16-23(30)28(20-10-7-6-8-11-20)27-24(21)25(31)32-4-2/h6-8,10-16H,3-5,9,17H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXCIJWBCNPTIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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